2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde is a complex organic compound that features a pyrrole ring substituted with nitro and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with a nitro-substituted benzaldehyde derivative in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol, with glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-[3-amino-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the nitro and pyrrolidinyl substituents, resulting in different chemical and biological properties.
3-nitro-4-(pyrrolidin-1-yl)benzaldehyde: Contains the nitro and pyrrolidinyl groups but lacks the pyrrole ring, affecting its reactivity and applications.
2,5-dimethyl-1-[3-amino-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde: A reduced form of the target compound with different biological activities.
Uniqueness
2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both nitro and pyrrolidinyl groups on the aromatic ring, along with the pyrrole core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-9-14(11-21)13(2)19(12)15-5-6-16(17(10-15)20(22)23)18-7-3-4-8-18/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSFLAZCMCLLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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